molecular formula C14H15NO2S B2518080 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 1267754-52-8

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2518080
CAS No.: 1267754-52-8
M. Wt: 261.34
InChI Key: KMSYJRTYTQIFQI-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group at the fourth position, a phenyl group at the second position, and a carboxylic acid group at the fifth position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-phenylthioamide and tert-butyl isocyanide in the presence of a suitable base can lead to the formation of the desired thiazole ring. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The phenyl and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives.

Scientific Research Applications

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the tert-butyl and carboxylic acid groups, leading to different chemical properties and applications.

    4-Tert-butylthiazole: Lacks the phenyl and carboxylic acid groups, resulting in distinct reactivity and uses.

    Thiazole-5-carboxylic acid:

Uniqueness

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the phenyl group contributes to its aromatic character. The carboxylic acid group provides a site for further chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-14(2,3)11-10(13(16)17)18-12(15-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSYJRTYTQIFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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